3-(2-Chloro-6-fluorophenyl)propanal
Overview
Description
“3-(2-Chloro-6-fluorophenyl)propanal” is a chemical compound with the molecular formula C9H8ClFO . It’s a versatile material used in scientific research, with applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanal group attached to a 2-chloro-6-fluorophenyl group . The exact structure can be determined using techniques such as X-ray crystallography .
Scientific Research Applications
Synthesis and Structural Characterization
The compound has been utilized in the synthesis and structure characterization of related chemical entities, demonstrating its role in forming compounds with specific chemical and physical properties. For instance, it has been involved in the synthesis of chalcone derivatives through experimental techniques like FTIR, proton NMR, and UV-Visible spectroscopy. These derivatives are analyzed using density functional theory, highlighting the compound's utility in facilitating understanding of molecular structure and reactivity (Bhumannavar, 2021).
Asymmetric Synthesis
Research has shown the use of derivatives related to "3-(2-Chloro-6-fluorophenyl)propanal" in the asymmetric synthesis of chiral intermediates for antidepressant drugs. The utilization of microbial reductases to achieve high enantioselectivity in the synthesis of (S)-3-chloro-1-phenyl-1-propanol is a prime example of the compound's relevance in producing chiral pharmaceutical intermediates (Choi et al., 2010).
Molecular Structure and Pharmacokinetic Studies
The compound and its derivatives have been the subject of pharmacokinetic studies, offering insights into their behavior and potential therapeutic applications. For example, studies on 3-fluorophenmetrazine, a derivative, provide crucial data for interpreting forensic and clinical cases, showcasing the compound's importance in the development of new drugs or understanding the pharmacokinetics of novel psychoactive substances (Grumann et al., 2019).
Analgesic and Anti-inflammatory Activities
Fluorine-containing derivatives of "this compound" have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies contribute to the development of new pharmaceutical agents with improved therapeutic profiles (Deshpande & Pai, 2012).
Anticancer Drug Intermediates
The compound serves as an important intermediate in the synthesis of biologically active anticancer drugs. Research on synthesizing related compounds has established efficient methods, emphasizing the compound's utility in developing anticancer therapeutics (Zhang et al., 2019).
Safety and Hazards
According to the safety data sheet, “3-(2-Chloro-6-fluorophenyl)propanal” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care, using appropriate personal protective equipment, and used only in well-ventilated areas .
Mechanism of Action
Target of Action
- Propranolol is a non-selective β-adrenergic receptor antagonist. It binds to both β1 and β2 adrenergic receptors. By blocking these receptors, propranolol leads to vasoconstriction, inhibition of angiogenic factors (such as vascular endothelial growth factor, VEGF, and basic fibroblast growth factor, bFGF), and induction of apoptosis in endothelial cells .
Mode of Action
Biochemical Pathways
- Propranolol interferes with angiogenesis by suppressing VEGF and bFGF, affecting endothelial cell proliferation and vessel formation. By blocking β-adrenergic receptors, propranolol reduces sympathetic nervous system activity, leading to decreased heart rate and blood pressure .
Pharmacokinetics
- Propranolol is well-absorbed orally. It has a high volume of distribution due to lipophilicity. Primarily metabolized by the liver via CYP2D6. Eliminated mainly through urine. First-pass metabolism significantly affects bioavailability .
Result of Action
- Reduced cardiac output, decreased renin release, and altered vascular tone. Inhibition of angiogenesis, decreased heart rate, and altered sympathetic signaling .
Action Environment
- Factors like liver function, drug interactions, and individual variations impact propranolol’s efficacy and stability. Propranolol is sensitive to light and moisture, affecting its shelf life .
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-6H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHFMCKJCADUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651200 | |
Record name | 3-(2-Chloro-6-fluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862574-71-8 | |
Record name | 2-Chloro-6-fluorobenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862574-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloro-6-fluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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